molecular formula C12H15NO3 B13582612 2-(4-(Diethylamino)phenyl)-2-oxoacetic acid

2-(4-(Diethylamino)phenyl)-2-oxoacetic acid

Cat. No.: B13582612
M. Wt: 221.25 g/mol
InChI Key: GQYPZYGCWDFWAF-UHFFFAOYSA-N
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Description

2-(4-(Diethylamino)phenyl)-2-oxoacetic acid is an organic compound that features a diethylamino group attached to a phenyl ring, which is further connected to an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Diethylamino)phenyl)-2-oxoacetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-(Diethylamino)benzaldehyde with glyoxylic acid under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-

Biological Activity

2-(4-(Diethylamino)phenyl)-2-oxoacetic acid is an organic compound notable for its unique structure and potential biological activities. It features a diethylamino group attached to a phenyl ring and a keto acid functional group, with the molecular formula C13H17N1O3C_{13}H_{17}N_{1}O_{3} and a molecular weight of approximately 235.28 g/mol. This compound is part of a class of molecules that have shown promise in medicinal chemistry due to various biological activities, including antimicrobial and anticancer properties.

The synthesis of this compound can be achieved through multiple methods, showcasing its versatility in laboratory settings. The compound's structure allows for interactions with various biological targets, which is essential for understanding its pharmacodynamics and pharmacokinetics.

Biological Activities

Research indicates that compounds similar to this compound exhibit several biological activities:

  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Properties : Initial studies indicate that this compound may possess anticancer activity, warranting further investigation into its mechanisms and efficacy against different cancer cell lines.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Properties
2-(4-Methoxyphenyl)-2-oxoacetic acidMethoxy group instead of diethylaminoExhibits different solubility and reactivity
2-(4-Chlorophenyl)-2-oxoacetic acidChlorine substituent on phenyl ringPotentially enhanced antimicrobial activity
2-(4-Aminophenyl)-2-oxoacetic acidAmino group instead of diethylaminoMay show different biological activities
2-(Phenyl)-2-oxoacetic acidNo substituents on phenyl ringSimpler structure; less complex interactions

This table illustrates how variations in substituents influence the chemical behavior and biological activity of related compounds, emphasizing the role of the diethylamino group in enhancing solubility and potentially altering pharmacological properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into their potential applications:

  • Antioxidant Activity : A related study on oxadiazole compounds showed significant antioxidant activity, indicating that structural modifications can enhance biological effects. This suggests that derivatives of this compound might also exhibit similar properties, particularly in free radical scavenging assays .
  • Enzyme Inhibition : Research on enzyme inhibitory properties has highlighted the potential for these compounds to act as inhibitors for cholinesterases and glucosidases. Such activities could be beneficial in managing conditions like diabetes or neurodegenerative diseases .
  • Anticancer Research : Preliminary findings indicate strong anticancer activity against specific cell lines, such as pancreatic cancer cells, where apoptotic signaling pathways were activated . This points to the need for further exploration into the compound's mechanisms of action in cancer therapy.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

2-[4-(diethylamino)phenyl]-2-oxoacetic acid

InChI

InChI=1S/C12H15NO3/c1-3-13(4-2)10-7-5-9(6-8-10)11(14)12(15)16/h5-8H,3-4H2,1-2H3,(H,15,16)

InChI Key

GQYPZYGCWDFWAF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)C(=O)O

Origin of Product

United States

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